Benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate
CAS No.: 1823249-05-3
Cat. No.: VC11671642
Molecular Formula: C17H24N2O3
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823249-05-3 |
|---|---|
| Molecular Formula | C17H24N2O3 |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C17H24N2O3/c20-17(22-14-15-6-2-1-3-7-15)19-10-11-21-16(13-19)12-18-8-4-5-9-18/h1-3,6-7,16H,4-5,8-14H2 |
| Standard InChI Key | HYXZJNAWLKDMBB-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CC2CN(CCO2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CCN(C1)CC2CN(CCO2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate belongs to the morpholine derivative family, characterized by a six-membered ring containing one oxygen and one nitrogen atom. The 2-position substitution with a pyrrolidin-1-ylmethyl group introduces a secondary amine, while the 4-position benzyl carboxylate ester enhances lipophilicity. This configuration enables diverse reactivity and interaction with biological targets .
Physicochemical Data
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₃ | |
| Molar Mass (g/mol) | 304.38 | |
| Density (g/cm³) | 1.169 ± 0.06 (Predicted) | |
| Boiling Point (°C) | 437.5 ± 40.0 (Predicted) | |
| pKa | 9.67 ± 0.20 (Predicted) |
The predicted density and boiling point suggest moderate polarity, aligning with its potential for blood-brain barrier penetration in pharmacological contexts .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves sequential functionalization of the morpholine core:
-
Morpholine Ring Formation: Cyclization of amino alcohols (e.g., diethanolamine) with α-haloacid chlorides under basic conditions yields the morpholine scaffold .
-
Pyrrolidine Substitution: Nucleophilic substitution at the 2-position introduces the pyrrolidin-1-ylmethyl group. For example, reaction with pyrrolidine in the presence of N,N-diisopropylethylamine (DIPEA) at 75–85°C achieves this step .
-
Benzylation: Benzyl chloroformate esterifies the 4-position carboxyl group, often using NaHCO₃ as a base to mitigate side reactions .
Industrial-Scale Manufacturing
Industrial production employs continuous flow systems to optimize yield (60–75%) and purity (>95%). Automated reactors regulate temperature and pressure, particularly for high-temperature steps (145–150°C) in sealed vessels .
Chemical Reactivity and Derivative Formation
Oxidation and Reduction
-
Oxidation: Treatment with meta-chloroperoxybenzoic acid (MCPBA) or Oxone® oxidizes sulfur or nitrogen centers, yielding sulfoxide or sulfone derivatives (e.g., 4-[4-(benzylamino)pyrimidin-2-yl]thiomorpholine 1,1-dioxide) .
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces ester groups to alcohols, enhancing hydrophilicity for pharmacokinetic studies .
Substitution Reactions
The benzyl ester undergoes nucleophilic displacement with amines or thiols, enabling diversification. For instance, piperazine derivatives are synthesized via amine exchange under acidic conditions .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a key intermediate in synthesizing serotonin-norepinephrine reuptake inhibitors (SNRIs) and cholinesterase-targeting drugs. Its modular structure allows for derivatization to optimize pharmacokinetic profiles .
Case Study: Alzheimer’s Disease Research
In a 2023 study, morpholine-pyrrolidine hybrids reduced β-amyloid aggregation by 40% in vitro, highlighting their potential in neurodegenerative disease therapy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume